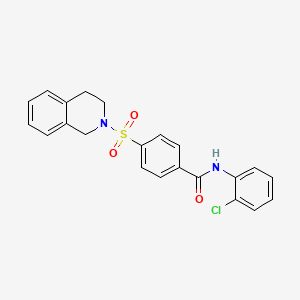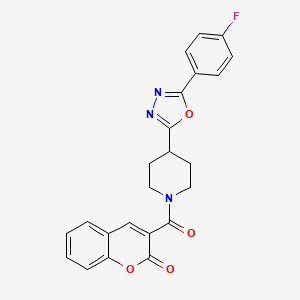![molecular formula C23H21N5O3 B2626450 2-Benzyl-6-(3-methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 899393-13-6](/img/no-structure.png)
2-Benzyl-6-(3-methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzyl-6-(3-methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione is a heterocyclic compound with a complex structure. Let’s explore its various aspects:
Synthesis Analysis
The synthesis of this compound involves the condensation of o-phenylenediamine with formic acid or its equivalent, trimethyl orthoformate . The reaction proceeds as follows:
[C_6H_4(NH_2)_2 + HC(OCH_3)_3 \rightarrow C_6H_4N(NH)CH + 3CH_3OH]
Substituted derivatives can be obtained by conducting the condensation with aldehydes instead of formic acid, followed by oxidation.
Molecular Structure Analysis
The molecular formula of 2-Benzyl-6-(3-methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione is C7H6N2 , with a molar mass of 118.139 g/mol . It appears as a white solid in the form of tabular crystals. The compound consists of fused rings from the aromatic compounds benzene and imidazole .
Chemical Reactions Analysis
- Basicity : 2-Benzyl-6-(3-methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione acts as a base. It can be deprotonated with stronger bases.
- Ligand in Coordination Chemistry : The imine can be alkylated and serves as a ligand in coordination chemistry.
- Vitamin B12 Complex : The most prominent benzimidazole complex features N-ribosyl-dimethylbenzimidazole , found in vitamin B12.
Mechanism of Action
The specific mechanism of action for this compound would depend on its biological context. Further research is needed to elucidate its precise mode of action.
Physical and Chemical Properties Analysis
- Melting Point : 170 to 172°C (338 to 342°F; 443 to 445 K)
- Acidity (pKa) : 12.8 (for benzimidazole) and 5.6 (for the conjugate acid)
Safety and Hazards
- Warning : May cause skin and eye irritation.
- Precautionary Statements : Handle with care and follow safety guidelines.
Future Directions
Research on 2-Benzyl-6-(3-methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione should focus on its potential applications, including drug development and therapeutic uses.
Please note that this analysis is based on available information, and additional studies may provide deeper insights.
Propriétés
Numéro CAS |
899393-13-6 |
|---|---|
Nom du produit |
2-Benzyl-6-(3-methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Formule moléculaire |
C23H21N5O3 |
Poids moléculaire |
415.453 |
Nom IUPAC |
2-benzyl-6-(3-methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C23H21N5O3/c1-15-13-26-19-20(24-22(26)28(15)17-10-7-11-18(12-17)31-3)25(2)23(30)27(21(19)29)14-16-8-5-4-6-9-16/h4-13H,14H2,1-3H3 |
Clé InChI |
CEMNHVUFLFDCCX-UHFFFAOYSA-N |
SMILES |
CC1=CN2C3=C(N=C2N1C4=CC(=CC=C4)OC)N(C(=O)N(C3=O)CC5=CC=CC=C5)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide](/img/structure/B2626367.png)
![N-(benzotriazol-1-ylmethyl)-N-[2-(benzotriazol-1-ylmethylsulfanyl)ethyl]-4-methylbenzamide](/img/structure/B2626368.png)
![N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2626370.png)
![N-(benzo[d]thiazol-2-yl)-5-(N-(pyridin-3-ylmethyl)sulfamoyl)furan-2-carboxamide](/img/structure/B2626375.png)

![N-[2-(dimethylamino)propyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2626379.png)

![N-benzyl-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2626385.png)
![Ethyl 2-[[5-(1,3-benzodioxole-5-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]butanoate](/img/structure/B2626386.png)

![2-[4-(4-tert-butylphenyl)-2,2-dimethyl-5-oxoimidazol-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2626388.png)

![N-(2,4-dimethylphenyl)-4-ethyl-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2626390.png)